4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
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Overview
Description
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound that features a benzamide group attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the trifluoromethyl group and the phenylethyl side chain. The final step involves the chlorination of the benzamide group.
Imidazolidinone Core Synthesis: The imidazolidinone core can be synthesized by reacting glyoxal with ammonia or an amine under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Phenylethyl Side Chain Addition: The phenylethyl side chain can be added through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Chlorination of Benzamide Group: The final step involves the chlorination of the benzamide group using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, while the imidazolidinone core provides a scaffold for interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
- 4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]benzamide
Uniqueness
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C19H15ClF3N3O3 |
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Molecular Weight |
425.8 g/mol |
IUPAC Name |
4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide |
InChI |
InChI=1S/C19H15ClF3N3O3/c20-14-8-6-13(7-9-14)15(27)24-18(19(21,22)23)16(28)26(17(29)25-18)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,24,27)(H,25,29) |
InChI Key |
AWOKHADDRRTEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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